![molecular formula C8H9NO2 B2658105 5-(Furan-2-yl)pyrrolidin-2-one CAS No. 25097-96-5](/img/structure/B2658105.png)
5-(Furan-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(Furan-2-yl)pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also has a furan ring attached to it.
Synthesis Analysis
The synthesis of 1,5-substituted pyrrolidin-2-ones, which includes “5-(Furan-2-yl)pyrrolidin-2-one”, can be achieved from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of “5-(Furan-2-yl)pyrrolidin-2-one” is characterized by a pyrrolidine ring and a furan ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Scientific Research Applications
Antibacterial Activity
Background: Microbial resistance to existing antimicrobial drugs is a global concern. Medicinal chemists continually seek novel compounds to combat this issue.
Furan Derivatives and Antibacterial Activity:: Specific Research on “5-(Furan-2-yl)pyrrolidin-2-one”::- Nitrofurantoin analogues containing the furan moiety were synthesized and evaluated. However, they were biologically inert against Staphylococcus aureus and Streptococcus faecium .
Other Therapeutic Advantages
Background: Apart from antibacterial activity, furan derivatives exhibit a wide range of pharmacological properties.
Potential Therapeutic Benefits of “5-(Furan-2-yl)pyrrolidin-2-one”::Microwave-Assisted Synthesis
Background: Microwave irradiation has proven efficient for synthesizing furan-containing compounds.
Application of “5-(Furan-2-yl)pyrrolidin-2-one” in Microwave-Assisted Synthesis::Ugi/Olefination Reaction
Background: Multi-component reactions play a crucial role in organic synthesis.
Ugi/Olefination Reaction with “5-(Furan-2-yl)pyrrolidin-2-one”::- This reaction constructs pyrrolidin-5-one-2-carboxamides, demonstrating mild conditions, substrate diversity, and good functional group tolerance .
Scaffold for Novel Compounds
Background: Pyrrolidine-based scaffolds are versatile in drug discovery.
Role of “5-(Furan-2-yl)pyrrolidin-2-one” as a Scaffold::Future Directions
The future directions for “5-(Furan-2-yl)pyrrolidin-2-one” could involve further exploration of its synthesis, properties, and potential applications. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “5-(Furan-2-yl)pyrrolidin-2-one” and similar compounds could have potential in the field of medicinal chemistry .
properties
IUPAC Name |
5-(furan-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8-4-3-6(9-8)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDJADNONJGMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.